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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-stage safety profile of

M7583 (also known as TL-895), a potent and highly selective irreversible Bruton's tyrosine

kinase (BTK) inhibitor. The data presented herein is primarily derived from the first-in-human,

Phase I clinical trial (NCT02825836), which assessed the safety, tolerability, and preliminary

efficacy of M7583 in patients with relapsed or refractory B-cell malignancies.

Executive Summary
M7583 demonstrated a manageable safety profile in its initial clinical evaluation. The majority of

treatment-emergent adverse events (TEAEs) were of mild to moderate severity. No dose-

limiting toxicities were reported within the tested dose ranges, and a favorable benefit-risk

profile was suggested. This document offers a detailed examination of the available safety

data, experimental methodologies, and relevant biological pathways to inform ongoing and

future research and development of this compound.

Quantitative Safety Data
The safety data from the Phase I dose-escalation trial of M7583 (NCT02825836) in 18 patients

with B-cell malignancies is summarized below.[1] Patients received M7583 in various dosing

cohorts: 80 mg for three days followed by 160 mg for the remainder of the 28-day cycle, 300

mg/day, 600 mg/day, 900 mg/day, and 300 mg twice daily.[1]
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Overview of Treatment-Emergent Adverse Events
(TEAEs)
A high-level summary of the reported adverse events in the trial is presented in the table below.

Adverse Event Category Percentage of Patients Reporting (%)

Any Treatment-Emergent Adverse Event (TEAE) 89%

Any Treatment-Related Adverse Event 78%

Grade ≥3 Treatment-Related Adverse Event 17%

Data from the NCT02825836 Phase I trial. A detailed breakdown of adverse events by dose

cohort was not publicly available.

Common Treatment-Emergent Adverse Events
The most frequently reported TEAEs in the study are detailed in the following table.

Adverse Event Percentage of Patients Reporting (%)

Diarrhea 33%

Fatigue 22%

Vomiting 17%

Data from the NCT02825836 Phase I trial. The severity grading for these common AEs was not

specified in the available source.[1]

Experimental Protocols
While the full, detailed protocol for the NCT02825836 trial is not publicly available, the following

outlines the general methodologies employed in a first-in-human, Phase I, open-label,

multicenter, dose-escalation study of this nature.

Study Design and Patient Population
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The study was a Phase I, first-in-human, open-label, multicenter, dose-escalation trial.[1]

Eligible patients were adults with refractory or resistant Stage III or IV B-cell malignancies who

had failed prior therapies.[1] The primary objectives of such a trial are typically to determine the

maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D), and to

evaluate the safety and tolerability of the investigational drug.

Dosing and Administration
M7583 was administered orally. The trial employed a dose-escalation design with the following

cohorts:

80 mg for 3 days, followed by 160 mg for the remainder of the 28-day cycle

300 mg once daily

600 mg once daily

900 mg once daily

300 mg twice daily[1]

Safety and Tolerability Assessments
Safety and tolerability were continuously monitored throughout the study. Key assessments in a

Phase I trial of this type include:

Adverse Event (AE) Monitoring: All adverse events were recorded, and their severity was

graded according to a standardized system, such as the National Cancer Institute's Common

Terminology Criteria for Adverse Events (CTCAE). The relationship of each AE to the study

drug was also assessed by the investigators.

Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first cycle of

treatment to guide dose escalation decisions.

Laboratory Tests: Hematology, clinical chemistry, and urinalysis were performed at baseline

and at regular intervals during the study.

Vital Signs and Physical Examinations: These were conducted at each study visit.
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Electrocardiograms (ECGs): To monitor for any cardiac effects.

Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetics (PK): Blood samples were collected at various time points to determine

the absorption, distribution, metabolism, and excretion of M7583. The results indicated that

M7583 was rapidly absorbed, and its exposure was dose-proportional.[1]

Pharmacodynamics (PD): BTK occupancy was measured to assess the extent of target

engagement. In the 300 mg twice daily and 900 mg/day cohorts, BTK occupancy was

greater than 95%.[1]

Signaling Pathways and Experimental Workflows
M7583 Mechanism of Action and BTK Signaling Pathway
M7583 is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a

critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the

proliferation, survival, and differentiation of B-cells. By inhibiting BTK, M7583 disrupts these

downstream signals, leading to apoptosis of malignant B-cells.
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Figure 1. Simplified BTK Signaling Pathway and M7583 Inhibition.

Phase I Clinical Trial Workflow
The workflow for a typical Phase I oncology clinical trial, such as the one for M7583, follows a

structured process from patient recruitment to data analysis.
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Figure 2. General Workflow of a Phase I Oncology Clinical Trial.
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Conclusion
The early clinical data for M7583 (TL-895) from the Phase I trial (NCT02825836) indicate a

manageable safety profile in patients with relapsed or refractory B-cell malignancies. The

observed adverse events were generally mild to moderate, with a low incidence of high-grade

toxicities. The dose-proportional pharmacokinetics and high level of BTK occupancy at higher

doses support the mechanism of action and provide a rationale for further clinical development.

Future studies will be necessary to further characterize the safety and efficacy of M7583 in

larger patient populations and specific B-cell malignancy subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor M7583 in patients with B-
cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Safety Profile of M7583 in Early Clinical Development: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193092#safety-profile-of-m7583-in-early-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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